

Application Notes and Protocols: Preparation and Use of AS1938909 Stock Solution

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Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

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Introduction

AS1938909 is a potent and selective cell-permeable inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1] As a competitive and reversible inhibitor, **AS1938909** has been instrumental in elucidating the role of SHIP2 in various cellular processes, particularly in insulin signaling and glucose metabolism.[2][3] SHIP2 negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3). Inhibition of SHIP2 by **AS1938909** leads to increased levels of PIP3, subsequent activation of Akt, and enhanced glucose uptake, making it a valuable tool for research in diabetes, obesity, and other metabolic disorders.[4][5]

These application notes provide a detailed protocol for the preparation of a stock solution of **AS1938909** using dimethyl sulfoxide (DMSO) as a solvent, along with a representative experimental protocol for its use in a cell-based assay.

Data Presentation

A summary of the key quantitative data for **AS1938909** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	428.28 g/mol	[6]
Empirical Formula	C ₁₉ H ₁₃ Cl ₂ F ₂ NO ₂ S	[6]
Appearance	Off-white solid	
Purity	≥95% (HPLC)	[1]
Solubility in DMSO	50 mg/mL	
Storage Temperature	2-8°C	
hSHIP2 K _i	0.44 μM	[1][2]
mSHIP2 IC ₅₀	0.18 μM	[1][2]
hSHIP2 IC ₅₀	0.57 μM	[1][2]
hSHIP1 IC ₅₀	21 μM	[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AS1938909 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **AS1938909** in DMSO.

Materials:

- **AS1938909** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required amount of **AS1938909**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 428.28 \text{ g/mol} \times 1000 \text{ mg/g} = 4.28 \text{ mg}$
- Weigh **AS1938909**:
 - Carefully weigh out 4.28 mg of **AS1938909** powder and transfer it to a sterile microcentrifuge tube.
- Add DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **AS1938909** powder.
- Dissolve the compound:
 - Vortex the tube thoroughly until the **AS1938909** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This protocol provides a representative example of how to use the **AS1938909** stock solution to investigate its effect on the insulin signaling pathway.

Materials:

- L6 myotubes

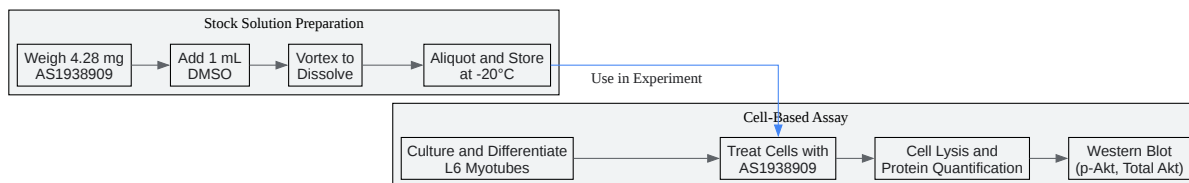
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **AS1938909** stock solution (10 mM in DMSO)
- Insulin
- Phosphate Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

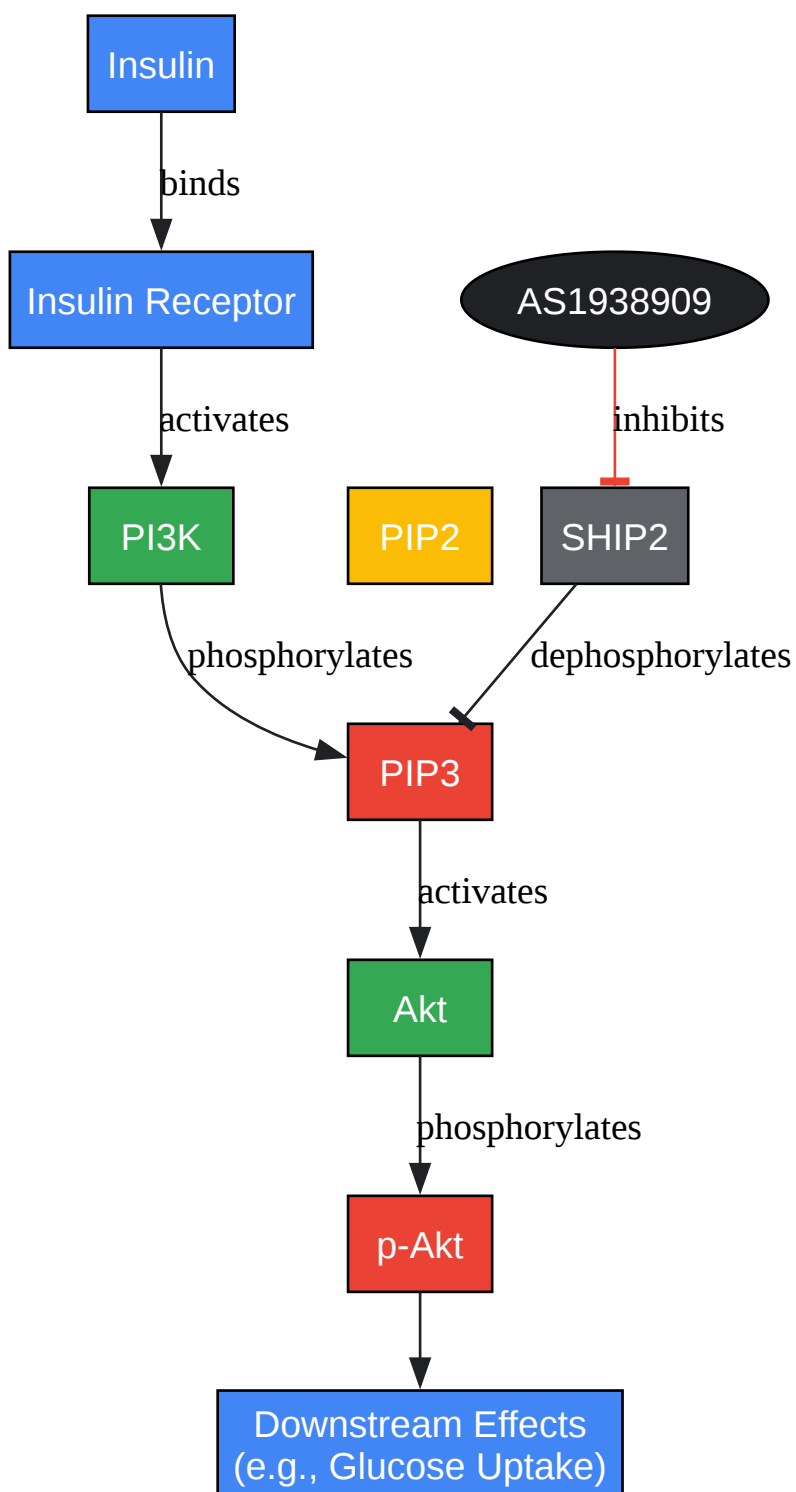
Procedure:

- Cell Culture and Differentiation:
 - Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
- Serum Starvation and Treatment:
 - Serum starve the differentiated L6 myotubes for 4 hours in serum-free DMEM.

- Pre-treat the cells with the desired concentration of **AS1938909** (e.g., 1 μ M, prepared by diluting the 10 mM stock solution in serum-free DMEM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells with lysis buffer and collect the cell lysates.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total-Akt overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols: Preparation and Use of AS1938909 Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540900#how-to-prepare-as1938909-stock-solution-with-dmsol]

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